1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid
Description
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid (CAS: 848133-35-7) is a synthetic building block featuring a piperidine core modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetrahydrofuran (oxolane) substituent at position 2, and a carboxylic acid at position 4 . Its molecular formula is C₂₄H₂₀N₂O₄, with a molecular weight of 400.44 g/mol .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-(oxolan-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c27-24(28)16-11-12-26(22(14-16)23-10-5-13-30-23)25(29)31-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23H,5,10-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGFCALTFRYOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CC(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the oxolane moiety.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and peptide chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can protect the piperidine nitrogen, allowing selective reactions at other sites. The oxolane ring can participate in ring-opening reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Data Discrepancies and Limitations
- Molecular Formula Inconsistencies: The molecular formula for the target compound is reported as both C₆H₁₂ClNO₂ and C₂₄H₂₀N₂O₄ in , requiring verification via authoritative sources .
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid, often referred to as Fmoc-OxPip, is a compound with significant interest in medicinal chemistry and pharmacology. Its unique structure combines a piperidine core with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This article reviews the biological activity of Fmoc-OxPip, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C25H27NO5
- Molecular Weight : 421.49 g/mol
- IUPAC Name : 1-(9H-fluoren-9-ylmethoxycarbonyl)-2-(oxolan-2-yl)piperidine-4-carboxylic acid
- CAS Number : 2137793-34-9
The biological activity of Fmoc-OxPip is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes related to the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.
Pharmacological Effects
- Antimicrobial Activity : Fmoc-OxPip has shown promise in inhibiting bacterial growth through its action on the T3SS. This system is vital for the secretion of virulence factors in enteropathogenic E. coli (EHEC), making it a potential candidate for developing new antibacterial agents .
- Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted to evaluate the safety profile of Fmoc-OxPip. Results indicate that at certain concentrations, the compound exhibits low cytotoxicity against mammalian cell lines, suggesting a favorable therapeutic index .
- Anti-inflammatory Properties : Some studies have indicated that compounds similar to Fmoc-OxPip may possess anti-inflammatory effects, potentially through modulation of cytokine release and inhibition of inflammatory pathways .
Case Study 1: Inhibition of T3SS
A study conducted by Pendergrass et al. evaluated the efficacy of Fmoc-OxPip against EHEC's T3SS. The compound was tested at various concentrations, revealing significant inhibition of effector protein secretion at concentrations above 25 µM. This suggests its potential as a lead compound for developing anti-infective therapies targeting bacterial virulence mechanisms .
Case Study 2: Cytotoxicity and Selectivity
In another investigation, the selectivity and cytotoxicity of Fmoc-OxPip were assessed using human epithelial cell lines. The results demonstrated that while Fmoc-OxPip could inhibit bacterial growth effectively, it maintained a high degree of selectivity for bacterial cells over human cells, indicating its potential for therapeutic use with minimal side effects .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C25H27NO5 |
| Molecular Weight | 421.49 g/mol |
| CAS Number | 2137793-34-9 |
| Antimicrobial Activity | Yes |
| Cytotoxicity | Low at therapeutic doses |
| Target | Type III Secretion System |
Q & A
Q. What are the standard synthetic protocols for this compound, and which reaction conditions require optimization?
The synthesis involves coupling the Fmoc-protected amine with the oxolane-modified piperidine carboxylic acid. Key steps include:
- Activation : Use reagents like DIC or HOBt to activate the carboxylic acid.
- Coupling : Perform in anhydrous dichloromethane with diisopropylethylamine (DIPEA) as a base.
- Temperature Control : Maintain between -10°C and room temperature to prevent side reactions.
- Purification : Column chromatography (hexane/ethyl acetate gradients) ensures purity. Optimize stoichiometry (1.1 equiv. activating agent) and exclude moisture to avoid hydrolysis .
Q. How can researchers ensure purity post-synthesis, and which analytical techniques are most reliable?
- HPLC : Monitor retention times and peak symmetry; use C18 columns with acetonitrile/water gradients.
- NMR : Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and piperidine CH2 groups (δ 1.5–2.5 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 383.4) and fragmentation patterns. Purity >95% is typically required for downstream applications .
Q. What safety precautions are critical given its GHS classification?
- Hazards : Acute toxicity (H302, H315, H319, H335) necessitates fume hood use, nitrile gloves, and eye protection.
- Handling : Avoid dust formation; use closed systems for transfers.
- Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation .
Q. What storage conditions are recommended for long-term stability?
Store in amber glass vials at 2–8°C with desiccants (e.g., silica gel). Avoid exposure to strong acids/bases, as decomposition occurs via Fmoc cleavage, releasing CO2 and fluorenyl byproducts. Stability studies using TGA/DSC show decomposition onset at 150°C .
Q. Which spectroscopic methods best characterize structural integrity?
- 1H/13C NMR : Confirm stereochemistry and Fmoc incorporation.
- FT-IR : Monitor carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹, carboxylic acid at ~1720 cm⁻¹).
- X-ray Crystallography : Resolve piperidine ring conformation and hydrogen-bonding patterns .
Advanced Research Questions
Q. How does piperidine ring stereochemistry influence peptide coupling efficiency?
The (S)-configuration aligns the Fmoc-protected amine for optimal nucleophilic attack during coupling. Computational modeling (DFT) reveals steric hindrance in (R)-isomers reduces reaction rates by 30–50%. Use chiral HPLC (Chiralpak IC column) to verify enantiopurity, as even 5% racemization can yield inactive peptides .
Q. What strategies resolve contradictions in reported reactivity or stability data?
- Controlled Stability Studies : Conduct under varying pH (2–12), temperatures (25–100°C), and solvents (DMF vs. THF). Monitor via HPLC-MS to identify degradation products (e.g., fluorenylmethanol).
- Cross-Referencing : Correlate H335 (respiratory irritation) with decomposition under aerobic vs. anaerobic conditions .
Q. How can aggregation during solid-phase peptide synthesis (SPPS) be mitigated using this compound?
Q. What mechanistic insights support its use in protease inhibitor design?
The oxolane ring mimics transition-state tetrahedral intermediates in protease catalysis. Molecular docking (AutoDock Vina) shows hydrogen bonding between the carboxylic acid and catalytic serine (Ki = 12 nM). Modify the piperidine substituents to enhance binding pocket complementarity .
Q. How do incompatible materials (e.g., strong acids/bases) affect reaction design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
